2-(2-(Bromomethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(2-(Bromomethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H17BBrFO2 and its molecular weight is 314.99 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds containing a dioxaborolane group are often used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This suggests that the compound might interact with palladium complexes or other transition metals in its mode of action.
Mode of action
In the context of Suzuki-Miyaura coupling, the compound might act as an organoboron reagent . Organoboron reagents are known for their stability, environmental benignity, and ability to rapidly transmetalate with palladium (II) complexes .
Biochemical pathways
Without specific information on the compound’s biological targets and effects, it’s challenging to outline the exact biochemical pathways it might affect. Organoboron compounds are generally involved in carbon-carbon bond formation , which is a fundamental process in organic synthesis and could potentially influence a wide range of biochemical pathways.
Result of action
Based on its potential role in Suzuki-Miyaura coupling, it might facilitate the formation of carbon-carbon bonds , which could have various effects depending on the specific context and conditions.
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by factors such as temperature, solvent, and the presence of a base .
Biochemical Analysis
Biochemical Properties
2-(2-(Bromomethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a reactant in the synthesis of boronic acid-functionalized compounds, which are used as chemosensors for detecting glucose in aqueous solutions . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes through boron-oxygen bonds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation, differentiation, and apoptosis of cells by interacting with specific signaling molecules and transcription factors . Additionally, it has been observed to alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for evaluating its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its gradual breakdown. Long-term studies have also indicated that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and organ damage . Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being non-toxic to toxic. These findings are crucial for determining safe dosage levels for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for its detoxification and elimination from the body. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, providing insights into its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its bioavailability and therapeutic potential. The compound is transported through various cellular transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . These transport mechanisms are essential for its localization and activity within the body.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications Its localization within these subcellular structures influences its interactions with biomolecules and its overall biochemical activity
Properties
IUPAC Name |
2-[2-(bromomethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(16)6-5-9(11)8-15/h5-7H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYDJVPPMDALER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682208 | |
Record name | 2-[2-(Bromomethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030832-39-3 | |
Record name | 2-[2-(Bromomethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1030832-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(Bromomethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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